Cas no 155863-31-3 (Benzene,1-(bromomethyl)-3-isothiocyanato-)

Benzene,1-(bromomethyl)-3-isothiocyanato- is a versatile bifunctional aromatic compound featuring both a bromomethyl and an isothiocyanate group. The bromomethyl moiety allows for nucleophilic substitution reactions, enabling alkylation or further functionalization, while the isothiocyanate group is highly reactive toward amines and thiols, facilitating conjugation with biomolecules or polymers. This compound is particularly useful in organic synthesis, material science, and bioconjugation applications due to its dual reactivity. Its stable aromatic backbone ensures structural integrity under various reaction conditions. Careful handling is advised due to the potential lachrymatory and irritant properties of the isothiocyanate group. Suitable for controlled reactions in research and industrial settings.
Benzene,1-(bromomethyl)-3-isothiocyanato- structure
155863-31-3 structure
商品名:Benzene,1-(bromomethyl)-3-isothiocyanato-
CAS番号:155863-31-3
MF:C8H6NSBr
メガワット:228.10894
CID:107176
PubChem ID:10263154

Benzene,1-(bromomethyl)-3-isothiocyanato- 化学的及び物理的性質

名前と識別子

    • Benzene,1-(bromomethyl)-3-isothiocyanato-
    • 1-(bromomethyl)-3-isothiocyanatobenzene
    • 3-(BROMO METHYL) PHENYL ISOTHIO CYANATE
    • 3-Isothiocyanatobenzyl bromide
    • Benzene,1-(bromomethyl)-3-isothiocyanato
    • SCHEMBL347355
    • 3-(Bromomethyl)phenyl isothiocyanate
    • DTXSID90437548
    • 155863-31-3
    • J-009248
    • Benzene, 1-(bromomethyl)-3-isothiocyanato-
    • インチ: InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2
    • InChIKey: OTUFZEMMKGWNCT-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC=C(N=C=S)C=1

計算された属性

  • せいみつぶんしりょう: 226.94000
  • どういたいしつりょう: 226.94043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 密度みつど: 1.438
  • ゆうかいてん: 35-38 °C
  • ふってん: 320.794°C at 760 mmHg
  • フラッシュポイント: 147.811°C
  • 屈折率: 1.607
  • ようかいど: chloroform: 0.1 g/mL, clear, very faintly brownish yellow
  • PSA: 44.45000
  • LogP: 3.31580

Benzene,1-(bromomethyl)-3-isothiocyanato- セキュリティ情報

  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 25-36/37/38-42
  • セキュリティの説明: S22
  • 福カードFコード:10-21
  • 危険物標識: T
  • リスク用語:R25
  • セキュリティ用語:S22-26-45

Benzene,1-(bromomethyl)-3-isothiocyanato- 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzene,1-(bromomethyl)-3-isothiocyanato- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-225879-1 g
3-(Bromomethyl)phenyl isothiocyanate,
155863-31-3
1g
¥1,301.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-225879-1g
3-(Bromomethyl)phenyl isothiocyanate,
155863-31-3
1g
¥1301.00 2023-09-05

Benzene,1-(bromomethyl)-3-isothiocyanato- 関連文献

Benzene,1-(bromomethyl)-3-isothiocyanato-に関する追加情報

Introduction to Benzene, 1-(bromomethyl)-3-isothiocyanato- (CAS No. 155863-31-3)

Benzene, 1-(bromomethyl)-3-isothiocyanato- (CAS No. 155863-31-3) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its unique molecular structure, holds potential applications in various areas, including drug discovery and synthetic chemistry. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Benzene, 1-(bromomethyl)-3-isothiocyanato-.

Chemical Properties and Structure

Benzene, 1-(bromomethyl)-3-isothiocyanato- is a substituted benzene derivative with a bromomethyl group at the 1-position and an isothiocyanate group at the 3-position. The molecular formula of this compound is C8H7BrNS, and its molecular weight is approximately 225.06 g/mol. The presence of the bromomethyl and isothiocyanate functional groups imparts unique chemical reactivity and biological properties to the molecule.

The bromomethyl group is known for its electrophilic nature, making it a valuable intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitution and coupling reactions. On the other hand, the isothiocyanate group is a reactive functional group that can form covalent bonds with nucleophiles, particularly thiols and amines. This dual reactivity makes Benzene, 1-(bromomethyl)-3-isothiocyanato- an attractive candidate for the development of bioconjugates and targeted drug delivery systems.

Synthesis Methods

The synthesis of Benzene, 1-(bromomethyl)-3-isothiocyanato- can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 1-bromomethyl-3-aminobenzene with thiophosgene to form the desired isothiocyanate derivative. This reaction typically proceeds under mild conditions and can be optimized to achieve high yields.

Another approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromomethyl group onto a pre-functionalized benzene ring. Subsequent treatment with thiophosgene then affords the final product. These methods are particularly useful for large-scale synthesis and can be adapted to produce related compounds with varying substituents.

Biological Activities

Benzene, 1-(bromomethyl)-3-isothiocyanato- has been investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. One notable area of research focuses on its ability to modulate protein-protein interactions (PPIs). The isothiocyanate group can form covalent bonds with cysteine residues on target proteins, thereby disrupting specific PPIs that are implicated in various diseases.

Recent studies have shown that Benzene, 1-(bromomethyl)-3-isothiocyanato- exhibits potent inhibitory activity against certain kinases involved in cancer signaling pathways. For example, it has been reported to inhibit the activity of protein kinase B (Akt), which plays a crucial role in cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.

In addition to its anti-cancer properties, Benzene, 1-(bromomethyl)-3-isothiocyanato- has also been explored for its potential as an anti-inflammatory agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Recent Research Advancements

The field of chemical biology has seen significant advancements in recent years, with a growing focus on small molecules that can modulate complex biological processes. Benzene, 1-(bromomethyl)-3-isothiocyanato- has emerged as a promising candidate in this context due to its unique chemical properties and biological activities.

A study published in the Journal of Medicinal Chemistry reported the use of high-throughput screening (HTS) techniques to identify small molecules that could disrupt PPIs involved in cancer progression. Among the hits identified was Benzene, 1-(bromomethyl)-3-isothiocyanato-, which demonstrated strong binding affinity for a specific protein-protein interface. Further optimization of this lead compound led to the development of more potent analogs with improved pharmacological properties.

In another study published in Chemical Science, researchers utilized computational methods to predict the binding modes of small molecules to target proteins. The results indicated that Benzene, 1-(bromomethyl)-3-isothiocyanato- could form stable complexes with key residues on the target protein surface through both covalent and non-covalent interactions. This insight provided valuable guidance for rational drug design efforts aimed at improving potency and selectivity.

Conclusion

Benzene, 1-(bromomethyl)-3-isothiocyanato- (CAS No. 155863-31-3) is a multifaceted organic compound with a wide range of potential applications in chemical biology and medicinal chemistry. Its unique molecular structure endows it with valuable chemical reactivity and biological activities, making it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative solutions in drug discovery and synthetic chemistry.

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